molecular formula C11H18N4O4 B8602594 tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate

Cat. No. B8602594
M. Wt: 270.29 g/mol
InChI Key: YKMRXARXLGLTGA-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

To a solution of 206d (4.5 g, 1.7 mmol) in ethanol (40 mL) was added Fe (4.7 g, 8.5 mmol) and NH4Cl (900 mg, 17 mmol). The reaction mixture was stirred at room temperature for 4 hours. It was then evaporated and purified by silical-gel column eluting with 2:1 petroleum ether/ethyl acetate to give 206e as a brown solid (3.2 g, 80%). MS: (M+H)+ 241.
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 g
Type
catalyst
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[N:13]1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].[NH4+].[Cl-]>C(O)C.[Fe]>[NH2:17][C:14]1[CH:15]=[CH:16][N:12]([CH2:11][CH2:10][N:2]([CH3:1])[C:3](=[O:9])[O:4][C:5]([CH3:6])([CH3:7])[CH3:8])[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)CCN1N=C(C=C1)[N+](=O)[O-]
Name
Quantity
900 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.7 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then evaporated
CUSTOM
Type
CUSTOM
Details
purified by silical-gel column
WASH
Type
WASH
Details
eluting with 2:1 petroleum ether/ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NN(C=C1)CCN(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 783.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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